Isoalantolactone

Catalog No.
S530870
CAS No.
470-17-7
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoalantolactone

CAS Number

470-17-7

Product Name

Isoalantolactone

IUPAC Name

8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3

InChI Key

CVUANYCQTOGILD-UHFFFAOYSA-N

SMILES

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C

Solubility

Soluble in DMSO

Synonyms

Isoalantolactone; NSC 601353; NSC-601353; NSC601353

Canonical SMILES

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C

Description

The exact mass of the compound Isoalantolactone is 232.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241036. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of eudesmane sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isoalantolactone is a naturally occurring sesquiterpene lactone found in various plants, particularly in the genus Inula []. While its traditional uses include treatment for nausea and coughs [], scientific research is exploring its potential applications in various fields. Here's a breakdown of some key areas of investigation:

Antibacterial Properties

Studies suggest Isoalantolactone exhibits antibacterial activity against certain strains of bacteria, including Staphylococcus aureus []. Researchers are investigating its potential as a natural alternative to conventional antibiotics, particularly for strains resistant to existing treatments.

Anti-inflammatory Effects

Isoalantolactone has shown promise in reducing inflammation in cell-based studies []. Further research is needed to understand its mechanism of action and potential therapeutic applications for inflammatory conditions.

Anticancer Properties

Preliminary research indicates Isoalantolactone may have anti-cancer properties. Studies have shown it can induce cell death in some cancer cell lines []. However, more investigation is necessary to determine its efficacy and safety in cancer treatment.

Other Areas of Research

Scientific exploration of Isoalantolactone extends beyond the areas mentioned above. Researchers are also investigating its potential effects on:

  • Wound healing []
  • Neuroprotection []
  • Liver protection []

It's important to note that most of the research on Isoalantolactone is in its early stages, often conducted in cell cultures or animal models. Further studies are needed to confirm its effectiveness and safety in humans.

  • The information provided is for scientific research purposes only and should not be interpreted as medical advice.
  • Safety and efficacy of Isoalantolactone for human consumption haven't been established.

Isoalantolactone is a naturally occurring sesquiterpene lactone primarily derived from the roots of plants in the Asteraceae family, particularly from species such as Inula helenium and Inula britannica. This compound is characterized by its unique bicyclic structure, which includes a lactone ring. Isoalantolactone has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its molecular formula is C15H24O2C_{15}H_{24}O_2, and it exhibits a melting point of approximately 40-42 °C .

Isoalantolactone exhibits various biological activities, including antifungal, anti-inflammatory, antiproliferative (inhibits cell growth), and neuroprotective effects [, ]. Studies suggest it acts as an apoptosis inducer, triggering programmed cell death in cancer cells []. Additionally, it might function as an alkylating agent, introducing alkyl groups to other molecules and potentially affecting their function []. The precise mechanisms underlying these effects require further investigation.

Information regarding the safety profile of Isoalantolactone is limited. Due to its origin from Elecampane, which can cause side effects like nausea and vomiting in high doses [], caution is advised when handling Isoalantolactone. More research is needed to determine its specific toxicity and potential hazards.

Please note:

  • The lack of specific information in some sections highlights the need for further research on Isoalantolactone.
  • Scientific exploration of this compound is ongoing, and future studies might reveal more details about its properties and potential applications.
, primarily due to its electrophilic nature. Notable reactions include:

  • Michael Addition: Isoalantolactone can undergo Michael addition with active methylene compounds, yielding new derivatives that may exhibit enhanced biological activity. This reaction typically involves the nucleophilic attack of the methylene compound on the α,β-unsaturated carbonyl system of isoalantolactone .
  • Cycloaddition Reactions: Recent studies have explored the [3+2] cycloaddition of isoalantolactone with diazocyclopropane. This reaction is characterized by its regioselectivity and stereospecificity, showcasing isoalantolactone's ability to act as an electrophile in these transformations .

Isoalantolactone is noted for its wide range of pharmacological effects:

  • Antimicrobial Activity: It demonstrates significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective inhibition .
  • Antitumor Effects: Isoalantolactone has shown potential in inhibiting tumor growth in various cancer cell lines. It induces apoptosis in glioma cells by disrupting key signaling pathways such as NF-κB and COX-2, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Isoalantolactone can be synthesized through several methods:

  • Extraction from Natural Sources: It is commonly isolated from plant materials through steam distillation or solvent extraction methods.
  • Chemical Synthesis: Synthetic approaches include:
    • Michael Reaction: This involves reacting isoalantolactone with active methylene compounds under basic conditions to form various derivatives.
    • Heck Reaction: A palladium-catalyzed coupling reaction between isoalantolactone and aryl halides can yield aryl-substituted isoalantolactone derivatives .

Isoalantolactone finds applications across various fields:

  • Pharmaceuticals: Due to its bioactive properties, it is being investigated for use in developing new therapeutic agents for cancer and infectious diseases.
  • Cosmetics: Its anti-inflammatory and antimicrobial properties make it suitable for use in skincare products.
  • Agriculture: Isoalantolactone exhibits antifungal activity, suggesting potential use as a natural pesticide or fungicide .

Recent studies have focused on the metabolic pathways of isoalantolactone in vivo. It undergoes phase II metabolic reactions primarily in the liver, leading to the formation of various metabolites that may retain or enhance its biological activity. Notably, conjugation with glutathione has been identified as a significant metabolic pathway . Additionally, interaction studies have shown that isoalantolactone can modulate enzyme activities involved in drug metabolism.

Isoalantolactone shares structural similarities with other sesquiterpene lactones. Here are some comparable compounds:

Compound NameSource PlantKey Activities
AlantolactoneInula heleniumAntimicrobial, anti-inflammatory
CostunolideSaussurea costusAnticancer, anti-inflammatory
ArtemisininArtemisia annuaAntimalarial
LactucinLactuca virosaAnti-inflammatory

Uniqueness of Isoalantolactone

Isoalantolactone stands out due to its specific structural features that confer unique reactivity patterns compared to its counterparts. Its ability to undergo Michael addition and cycloaddition reactions allows it to form diverse derivatives that may possess enhanced biological activities. Furthermore, its distinct pharmacological profile makes it a promising candidate for further research in medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Heavy Atom Count

17

LogP

3.42

Appearance

Solid powder

Melting Point

115 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BYH07P620U
QTF89ZHT7V

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

470-17-7

Dates

Modify: 2023-08-15
1: Kalachaveedu M, Raghavan D, Telapolu S, Kuruvilla S, Kedike B. Data set on the characterization of the phytoestrogenic extract and isolated compounds of the roots of Inula racemosa Hook F (Asteraceae). Data Brief. 2018 Feb 8;17:770-773. doi: 10.1016/j.dib.2018.02.004. eCollection 2018 Apr. PubMed PMID: 29876437; PubMed Central PMCID: PMC5988427.
2: Lu Z, Zhang G, Zhang Y, Hua P, Fang M, Wu M, Liu T. Isoalantolactone induces apoptosis through reactive oxygen species-dependent upregulation of death receptor 5 in human esophageal cancer cells. Toxicol Appl Pharmacol. 2018 Aug 1;352:46-58. doi: 10.1016/j.taap.2018.05.026. Epub 2018 May 22. PubMed PMID: 29800641.
3: Wen SW, Zhang YF, Li Y, Xu YZ, Li ZH, Lü H, Zhu YG, Liu ZX, Tian ZQ. Isoalantolactone Inhibits Esophageal Squamous Cell Carcinoma Growth Through Downregulation of MicroRNA-21 and Derepression of PDCD4. Dig Dis Sci. 2018 May 21. doi: 10.1007/s10620-018-5119-z. [Epub ahead of print] PubMed PMID: 29781054.
4: Zhou B, Ye J, Yang N, Chen L, Zhuo Z, Mao L, Liu Q, Lan G, Ning J, Ge G, Yang L, Shen Y, Wang S, Zhang W. Metabolism and pharmacokinetics of alantolactone and isoalantolactone in rats: Thiol conjugation as a potential metabolic pathway. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 1;1072:370-378. doi: 10.1016/j.jchromb.2017.11.039. Epub 2017 Dec 2. PubMed PMID: 29223921.
5: Li S, Shi H, Chang W, Li Y, Zhang M, Qiao Y, Lou H. Eudesmane sesquiterpenes from Chinese liverwort are substrates of Cdrs and display antifungal activity by targeting Erg6 and Erg11 of Candida albicans. Bioorg Med Chem. 2017 Oct 15;25(20):5764-5771. doi: 10.1016/j.bmc.2017.09.001. Epub 2017 Sep 9. PubMed PMID: 28935182.
6: Kalachaveedu M, Raghavan D, Telapolu S, Kuruvilla S, Kedike B. Phytoestrogenic effect of Inula racemosa Hook f - A cardioprotective root drug in traditional medicine. J Ethnopharmacol. 2018 Jan 10;210:408-416. doi: 10.1016/j.jep.2017.09.001. Epub 2017 Sep 8. PubMed PMID: 28893570.
7: Kalola J, Shah R, Patel A, Lahiri SK, Shah MB. Anti-inflammatory and immunomodulatory activities of Inula cappa roots (Compositae). J Complement Integr Med. 2017 Mar 18;14(3). pii: /j/jcim.2017.14.issue-3/jcim-2016-0083/jcim-2016-0083.xml. doi: 10.1515/jcim-2016-0083. PubMed PMID: 28889730.
8: Yang Y, Tu R, Sun W, Zhu Z, Zhang Y. Silver perchlorate in the mobile phase for rapid separation and determination of a pair of positional isomers in Inula racemosa Hook.f. with RP-HPLC. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Sep 15;1063:25-30. doi: 10.1016/j.jchromb.2017.08.013. Epub 2017 Aug 14. PubMed PMID: 28837869.
9: Jin C, Zhang G, Zhang Y, Hua P, Song G, Sun M, Li X, Tong T, Li B, Zhang X. Isoalantolactone induces intrinsic apoptosis through p53 signaling pathway in human lung squamous carcinoma cells. PLoS One. 2017 Aug 4;12(8):e0181731. doi: 10.1371/journal.pone.0181731. eCollection 2017. PubMed PMID: 28777796; PubMed Central PMCID: PMC5544200.
10: Arha D, Ramakrishna E, Gupta AP, Rai AK, Sharma A, Ahmad I, Riyazuddin M, Gayen JR, Maurya R, Tamrakar AK. Isoalantolactone derivative promotes glucose utilization in skeletal muscle cells and increases energy expenditure in db/db mice via activating AMPK-dependent signaling. Mol Cell Endocrinol. 2018 Jan 15;460:134-151. doi: 10.1016/j.mce.2017.07.015. Epub 2017 Jul 20. PubMed PMID: 28736255.
11: He G, Zhang X, Chen Y, Chen J, Li L, Xie Y. Isoalantolactone inhibits LPS-induced inflammation via NF-κB inactivation in peritoneal macrophages and improves survival in sepsis. Biomed Pharmacother. 2017 Jun;90:598-607. doi: 10.1016/j.biopha.2017.03.095. Epub 2017 Apr 11. PubMed PMID: 28407580.
12: Seo JY, Lim SS, Kim J, Lee KW, Kim JS. Alantolactone and Isoalantolactone Prevent Amyloid β(25-35) -induced Toxicity in Mouse Cortical Neurons and Scopolamine-induced Cognitive Impairment in Mice. Phytother Res. 2017 May;31(5):801-811. doi: 10.1002/ptr.5804. Epub 2017 Mar 21. PubMed PMID: 28326625.
13: Mohan S, Gupta D. Phytochemical analysis and differential in vitro cytotoxicity assessment of root extracts of Inula racemosa. Biomed Pharmacother. 2017 May;89:781-795. doi: 10.1016/j.biopha.2017.02.053. Epub 2017 Mar 6. PubMed PMID: 28273640.
14: Guan YH, Zhang XD, Cai H, Yang CH. [Isoalantolactone Inhibits Proliferation of K562/A02 Cells through Caspase-Dependent Apoptotic Pathway]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2017 Feb;25(1):110-114. doi: 10.7534/j.issn.1009-2137.2017.01.019. Chinese. PubMed PMID: 28245385.
15: Gao S, Wang Q, Tian XH, Li HL, Shen YH, Xu XK, Wu GZ, Hu ZL, Zhang WD. Total sesquiterpene lactones prepared from Inula helenium L. has potentials in prevention and therapy of rheumatoid arthritis. J Ethnopharmacol. 2017 Jan 20;196:39-46. doi: 10.1016/j.jep.2016.12.020. Epub 2016 Dec 15. PubMed PMID: 27988396.
16: Kaur M, Kumar R, Upendrabhai DP, Singh IP, Kaur S. Impact of sesquiterpenes from Inula racemosa (Asteraceae) on growth, development and nutrition of Spodoptera litura (Lepidoptera: Noctuidae). Pest Manag Sci. 2017 May;73(5):1031-1038. doi: 10.1002/ps.4429. Epub 2016 Oct 27. PubMed PMID: 27607232.
17: Li Z, Qin B, Qi X, Mao J, Wu D. Isoalantolactone induces apoptosis in human breast cancer cells via ROS-mediated mitochondrial pathway and downregulation of SIRT1. Arch Pharm Res. 2016 Oct;39(10):1441-1453. Epub 2016 Sep 6. PubMed PMID: 27600429.
18: Yao D, Wang Y, Huo C, Wu Y, Zhang M, Li L, Shi Q, Kiyota H, Shi X. Study on the metabolites of isoalantolactone in vivo and in vitro by ultra performance liquid chromatography combined with Triple TOF mass spectrometry. Food Chem. 2017 Jan 1;214:328-338. doi: 10.1016/j.foodchem.2016.07.100. Epub 2016 Jul 15. PubMed PMID: 27507482.
19: Wang J, Cui L, Feng L, Zhang Z, Song J, Liu D, Jia X. Isoalantolactone inhibits the migration and invasion of human breast cancer MDA-MB-231 cells via suppression of the p38 MAPK/NF-κB signaling pathway. Oncol Rep. 2016 Sep;36(3):1269-76. doi: 10.3892/or.2016.4954. Epub 2016 Jul 20. PubMed PMID: 27461575.
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